molecular formula C19H14N4O2 B15147460 3-[2-(4-Imidazol-1-yl-phenyl)-2-oxo-eth-(Z)-ylidene]-3,4-dihydro-1H-quinoxalin-2-one

3-[2-(4-Imidazol-1-yl-phenyl)-2-oxo-eth-(Z)-ylidene]-3,4-dihydro-1H-quinoxalin-2-one

Cat. No.: B15147460
M. Wt: 330.3 g/mol
InChI Key: CWGNGYNIEMHRGC-UHFFFAOYSA-N
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Description

3-[2-(4-Imidazol-1-yl-phenyl)-2-oxo-eth-(Z)-ylidene]-3,4-dihydro-1H-quinoxalin-2-one is a complex organic compound that features both imidazole and quinoxaline moieties. These heterocyclic structures are known for their significant biological and chemical properties, making this compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-Imidazol-1-yl-phenyl)-2-oxo-eth-(Z)-ylidene]-3,4-dihydro-1H-quinoxalin-2-one typically involves multi-step organic reactions. One common approach is the condensation reaction between an imidazole derivative and a quinoxaline derivative under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or nickel complexes to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-Imidazol-1-yl-phenyl)-2-oxo-eth-(Z)-ylidene]-3,4-dihydro-1H-quinoxalin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[2-(4-Imidazol-1-yl-phenyl)-2-oxo-eth-(Z)-ylidene]-3,4-dihydro-1H-quinoxalin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[2-(4-Imidazol-1-yl-phenyl)-2-oxo-eth-(Z)-ylidene]-3,4-dihydro-1H-quinoxalin-2-one involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, inhibiting their function. The quinoxaline moiety can intercalate with DNA, disrupting replication and transcription processes. These interactions lead to the compound’s biological effects, such as anticancer activity by inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-Benzo[d]imidazol-2-yl)-3-(4-(piperazin-1-yl)phenyl)propanenitrile
  • 1-(1-Allyl-1H-benzo[d]imidazol-2-yl)-3-(4-substituted phenyl)prop-2-en-1-one
  • 4,4′-Bisimidazolylbiphenyl

Uniqueness

3-[2-(4-Imidazol-1-yl-phenyl)-2-oxo-eth-(Z)-ylidene]-3,4-dihydro-1H-quinoxalin-2-one is unique due to its dual heterocyclic structure, combining both imidazole and quinoxaline rings. This duality enhances its binding affinity and specificity towards various biological targets, making it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C19H14N4O2

Molecular Weight

330.3 g/mol

IUPAC Name

3-[2-hydroxy-2-(4-imidazol-1-ylphenyl)ethenyl]-1H-quinoxalin-2-one

InChI

InChI=1S/C19H14N4O2/c24-18(13-5-7-14(8-6-13)23-10-9-20-12-23)11-17-19(25)22-16-4-2-1-3-15(16)21-17/h1-12,24H,(H,22,25)

InChI Key

CWGNGYNIEMHRGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)C=C(C3=CC=C(C=C3)N4C=CN=C4)O

Origin of Product

United States

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